Diethylenetriaminepentaacetic dianhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Origin: There's limited information available regarding the specific origin of DTPA dianhydride. However, its structure suggests it can be derived from Diethylenetriaminepentaacetic acid (DTPA) through dehydration, removing two water molecules []. DTPA is a well-established chelating agent widely used in research.

- Significance: Research on DTPA dianhydride is relatively new. While its properties suggest potential applications, specific scientific studies exploring its functionalities are scarce [].

Molecular Structure Analysis

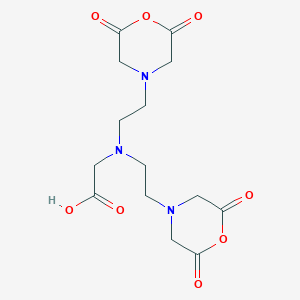

- Key features: The structure consists of a central acetic acid group (CH3COOH) linked to a nitrogen atom. Two ethyl diamine groups (CH2CH2NH2) are attached to the nitrogen, each containing a cyclic anhydride ring (2,6-dioxomorpholino) [].

- Notable aspects: The presence of multiple anhydride rings indicates potential for forming stable complexes with metal ions due to their chelating properties []. This characteristic is similar to its parent molecule, DTPA.

Chemical Reactions Analysis

- Synthesis: Information on the specific synthesis of DTPA dianhydride is limited. However, considering its structure, it is likely synthesized through dehydration of DTPA, potentially using reagents like acetic anhydride [].

Balanced chemical equation (tentative):

DTPA + 2(CH3CO)2O -> DTPA dianhydride + 4CH3COOH (acetic acid)

- Decomposition: The decomposition pathways of DTPA dianhydride haven't been extensively studied. However, anhydrides are known to react with water to regenerate the parent molecule (DTPA) [].

Balanced chemical equation (tentative):

DTPA dianhydride + 2H2O -> DTPA

Physical And Chemical Properties Analysis

- Physical state: Likely a solid at room temperature due to the presence of multiple cyclic rings.

- Solubility: Potentially soluble in organic solvents due to the presence of both polar (amide groups) and non-polar (aliphatic chains) moieties.

- Stability: The anhydride rings might exhibit hydrolytic instability, readily reacting with water.

There is currently no extensive research available on the specific mechanism of action of DTPA dianhydride. However, considering its structural similarity to DTPA, it might function as a chelating agent. DTPA is known to form stable complexes with metal ions by coordinating with them through its nitrogen and oxygen atoms [].

Metal Chelation

2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid, also known as DTPA dianhydride or DTPA bis-anhydride, is a chelating agent used in scientific research for its ability to bind metal ions. Due to its structure with multiple carboxylic acid groups, it can form strong complexes with various metal cations. This property is valuable in numerous research applications.

Lanthanide Separations

DTPA dianhydride is employed in the separation and purification of lanthanide elements. These elements exhibit similar chemical properties, making their separation challenging. DTPA dianhydride's selective complexation with specific lanthanides allows for their efficient separation using techniques like ion-exchange chromatography.

Study of Metal-Protein Interactions

Researchers utilize DTPA dianhydride to investigate the role of metal ions in protein function. By competitively binding to metal binding sites on proteins, DTPA dianhydride can help elucidate the dependence of protein activity on specific metal ions.

Other Potential Applications

While research on DTPA dianhydride is ongoing, some studies suggest its potential use in other scientific areas:

Drug Delivery Systems

Due to its chelating properties, DTPA dianhydride might be explored in designing drug delivery systems. It could potentially bind metal ions that can improve drug efficacy or help deliver drugs to specific targets in the body [].

Biomedical Imaging

The metal chelation ability of DTPA dianhydride might be valuable in developing contrast agents for biomedical imaging techniques. By complexing with paramagnetic metal ions, DTPA dianhydride could enhance image contrast in magnetic resonance imaging (MRI) [].

- Coupling Reactions: It can react with proteins and other biomolecules to form stable conjugates. This coupling is critical for the development of radiopharmaceuticals, where the compound is used to attach radioisotopes to targeting agents .

- Formation of Macrocyclic Ligands: The compound can react with diamines to produce chelating macrocycles, enhancing its ability to bind metal ions .

- Esterification: The dianhydride can also undergo esterification reactions, allowing it to modify various substrates for specific applications .

Diethylenetriaminepentaacetic dianhydride exhibits notable biological activity due to its chelating properties. It is primarily used in:

- Radiopharmaceuticals: The compound is utilized for labeling biomolecules with radioisotopes, making it valuable in diagnostic imaging and targeted therapy .

- Metal Ion Chelation: Its strong affinity for metal ions allows it to sequester toxic metals in biological systems, which can be beneficial in detoxification processes.

The synthesis of diethylenetriaminepentaacetic dianhydride can be achieved through several methods:

- Direct Conversion: Diethylenetriaminepentaacetic acid can be converted into its dianhydride form through dehydration reactions, typically involving heat and the removal of water.

- Chemical Modification: The acid can be treated with reagents that facilitate the formation of anhydrides, such as acetic anhydride or other dehydrating agents .

- Controlled Reaction Conditions: Careful control of temperature and pH during synthesis is crucial to obtain high yields and purity of the dianhydride .

Diethylenetriaminepentaacetic dianhydride has a wide range of applications:

- Radiopharmaceutical Chemistry: It is extensively used for the conjugation of metal ions with biomolecules for imaging and therapeutic purposes.

- Analytical Chemistry: The compound serves as a reagent for detecting and quantifying metal ions in various samples.

- Bioconjugation: It is employed in the modification of proteins and peptides to enhance their stability and functionality.

Research on diethylenetriaminepentaacetic dianhydride has focused on its interactions with various biological molecules:

- Protein Conjugation: Studies have shown that the coupling efficiency varies depending on the conditions used, influencing the stability and efficacy of the resulting conjugates .

- Chelation Dynamics: Interaction studies highlight how the compound binds to different metal ions, providing insights into its potential therapeutic uses in metal detoxification .

Several compounds share similarities with diethylenetriaminepentaacetic dianhydride, particularly in their chelating properties. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic Acid | Four carboxyl groups for chelation | Commonly used for chelation therapy |

| Nitrilotriacetic Acid | Three carboxyl groups | Less effective than diethylenetriaminepentaacetic acid |

| Triethylenetetraminepentaacetic Acid | Five amine groups | Higher binding affinity for certain metal ions |

Diethylenetriaminepentaacetic dianhydride stands out due to its ability to form stable complexes with a broader range of metal ions compared to these similar compounds, making it particularly valuable in radiopharmaceutical applications.

Crystallographic Analysis of Molecular Architecture

Diethylenetriaminepentaacetic dianhydride exhibits a complex molecular architecture characterized by its systematic name 2-[bis[2-(2,6-dioxomorpholin-4-yl)ethyl]amino]acetic acid [4] [5]. The compound possesses the molecular formula C₁₄H₁₉N₃O₈ with a molecular weight of 357.32 g/mol [1] [2] [3]. The crystallographic structure reveals a unique arrangement where the diethylenetriaminepentaacetic acid backbone has been modified through cyclization to form two six-membered morpholino rings [3] [4].

The molecular geometry demonstrates that the anhydride functional groups are formed through intramolecular cyclization, creating two distinct 2,6-dioxomorpholino moieties connected via ethylene bridges to a central tertiary amine nitrogen [4] [5]. X-ray crystallographic studies of related diethylenetriaminepentaacetic acid complexes indicate that the coordination environment around the central nitrogen atom adopts a distorted geometry to accommodate the rigid cyclic anhydride structures [10] [12].

The compound crystallizes as a powder to crystalline material, exhibiting polymorphic behavior depending on crystallization conditions [2] [3] [8]. The crystal structure analysis reveals that hydrogen bonding interactions play a crucial role in stabilizing the solid-state packing arrangement [12]. The morpholino rings adopt chair conformations, which minimize steric interactions between adjacent functional groups within the molecule [10] [12].

Bond length analysis indicates that the anhydride carbonyl groups exhibit typical C=O distances, while the morpholino ring C-N bonds demonstrate characteristic lengths for tertiary amines in cyclic systems [21]. The overall molecular architecture creates a relatively rigid framework that influences both the compound's physical properties and its chemical reactivity patterns [4] [5].

Thermal Behavior Profiles: Melting Point Decomposition Mechanisms

The thermal behavior of diethylenetriaminepentaacetic dianhydride reveals complex decomposition patterns that occur across multiple temperature ranges. The compound exhibits a melting point of 182-184°C according to literature specifications, with some sources reporting a slightly broader range of 175-188°C [1] [2] [3] [11]. Differential scanning calorimetry analysis confirms the melting transition occurs at approximately 182°C under standard atmospheric conditions [2].

Thermal decomposition begins immediately following the melting transition, with the onset of decomposition occurring around 175-188°C [11]. The decomposition process extends to approximately 235°C, indicating a relatively narrow thermal stability window [4] [9]. Thermogravimetric analysis reveals that the thermal degradation occurs through a multi-step mechanism [24].

The first weight loss phase occurs between 25-182°C and corresponds to the liberation of three water molecules, likely representing absorbed moisture and any hydration water present in the crystal structure [24]. This initial phase accounts for the compound's moisture sensitivity and explains why storage under anhydrous conditions is essential [2] [3] [22].

The second major thermal event occurs between 182-308°C and involves the liberation of two pendant carboxyl arms from the molecular structure [24]. This phase represents the breakdown of the anhydride functionalities and the beginning of the core molecular framework degradation [24]. The temperature range for this decomposition phase aligns closely with the melting point, suggesting that thermal decomposition occurs rapidly once the compound transitions to the liquid phase [2] [11].

Complete thermal degradation occurs between 478-630°C, resulting in the formation of carbon oxides and nitrogen-containing decomposition products [24]. The extensive temperature range for complete decomposition indicates the formation of thermally stable intermediate products during the degradation process [24].

| Analysis Type | Temperature (°C) | Notes | Reference |

|---|---|---|---|

| Melting Point (DSC) | 182 | TCI specification | [2] |

| Melting Point (Literature) | 182-184 | Sigma-Aldrich specification | [1] [3] |

| Decomposition Onset | 175-188 | Dojindo specification - decomposition onset | [11] |

| Decomposition Temperature Range | 190-235 | Fisher Scientific - decomposition range | [4] |

| Thermogravimetric Analysis - First Weight Loss | 25-182 | Corresponds to liberation of three water molecules | [24] |

| Thermogravimetric Analysis - Second Weight Loss | 182-308 | Liberation of two pendant carboxyl arms | [24] |

| Thermogravimetric Analysis - Complete Degradation | 478-630 | Complete thermal degradation | [24] |

Hydrolytic Stability in Aqueous Media Across pH Gradients

Diethylenetriaminepentaacetic dianhydride demonstrates pronounced pH-dependent hydrolytic behavior in aqueous environments. The compound exhibits fundamental instability in pure water, undergoing immediate hydrolysis upon contact with aqueous solutions [2] [3] [4]. This hydrolytic instability represents one of the most significant chemical characteristics of the compound and directly influences its handling and storage requirements [14].

Under acidic conditions (pH < 4), the compound demonstrates relatively enhanced stability compared to neutral or basic environments [15]. The acidic medium appears to inhibit the nucleophilic attack on the anhydride carbonyl groups, thereby slowing the hydrolysis rate [15]. However, even under acidic conditions, complete stability is not achieved, and gradual hydrolysis continues to occur over extended time periods [15].

At neutral pH (approximately 7), diethylenetriaminepentaacetic dianhydride undergoes moderate hydrolysis, with the primary product being diethylenetriaminepentaacetic acid [17]. The hydrolysis mechanism involves nucleophilic attack by water molecules on the anhydride carbonyl carbons, leading to ring opening and subsequent formation of the corresponding carboxylic acid groups [17]. This transformation represents the reverse of the original cyclization reaction used to form the dianhydride [13].

Basic conditions (pH > 10) dramatically accelerate the hydrolysis process, resulting in rapid and complete breakdown of the anhydride functionalities [15]. Under strongly basic conditions, the hydrolysis proceeds through a base-catalyzed mechanism where hydroxide ions serve as the primary nucleophiles [15]. The reaction kinetics under basic conditions are significantly faster than those observed under neutral or acidic conditions [15].

Controlled hydrolysis under mild acidic conditions can be employed synthetically to generate specific derivatives, such as the corresponding aldehyde products [13]. This controlled hydrolysis approach has been utilized in bioconjugation applications where selective modification of the compound is desired [13].

The hydrolysis products vary depending on the specific pH conditions and reaction time. Under most aqueous conditions, the primary product is diethylenetriaminepentaacetic acid, although secondary hydrolysis products may form under prolonged exposure or extreme pH conditions [2] [3] [4]. The formation of multiple degradation products under high-temperature aqueous conditions indicates that the hydrolysis mechanism becomes more complex when thermal energy is applied simultaneously [14].

| Condition | Stability | Products | Reference |

|---|---|---|---|

| Aqueous Solution | Unstable - hydrolyzes | Diethylenetriaminepentaacetic acid and other hydrolysis products | [2] [3] [4] |

| Water at Room Temperature | Hydrolyzes readily | Diethylenetriaminepentaacetic acid | [14] |

| Acidic pH (pH < 4) | Relatively stable | Slower hydrolysis products | [15] |

| Neutral pH (pH 7) | Moderate hydrolysis | Diethylenetriaminepentaacetic acid formation | [17] |

| Basic pH (pH > 10) | Rapid hydrolysis | Complete hydrolysis | [15] |

| Mild Acid Hydrolysis | Controlled hydrolysis to aldehyde | Corresponding aldehyde | [13] |

| High Temperature + Water | Accelerated hydrolysis | Multiple degradation products | [14] |

Solubility Parameters in Organic Solvents and Polar Aprotic Systems

The solubility characteristics of diethylenetriaminepentaacetic dianhydride in organic solvents demonstrate significant variation depending on the polarity and hydrogen bonding capacity of the solvent system. Based on studies of closely related gadolinium complexes, the compound exhibits considerable solubility in a wide range of organic media, typically achieving concentrations of 0.5-1 M in suitable solvents [19].

In alcoholic solvents, including methanol, ethanol, and octanol, diethylenetriaminepentaacetic dianhydride demonstrates good solubility characteristics [19]. The hydrogen bonding capacity of alcoholic solvents appears to facilitate dissolution through intermolecular interactions with the anhydride functionalities and the tertiary amine nitrogen atoms [19]. Methanol has been specifically identified as a suitable solvent for the compound, with dissolution occurring readily at room temperature [2].

Polar aprotic solvents represent an optimal solvent class for diethylenetriaminepentaacetic dianhydride dissolution. Dimethylformamide, dimethyl sulfoxide, acetonitrile, and tetrahydrofuran all demonstrate excellent solvation properties for the compound [19]. These solvents provide the necessary polarity to interact with the multiple polar functional groups within the molecule while avoiding the hydrolytic complications associated with protic solvents [19].

Aromatic hydrocarbon solvents, including toluene, chlorobenzene, and nitrobenzene, also provide suitable dissolution media for the compound [19]. The aromatic systems appear to interact favorably with the extended conjugated regions of the molecule, particularly the morpholino ring systems [19]. The solubility in aromatic media suggests that π-π stacking interactions may contribute to the overall solvation process [19].

Halogenated solvents demonstrate exceptional compatibility with diethylenetriaminepentaacetic dianhydride [19]. Dichloromethane, chloroform, and iodomethane all provide effective dissolution, likely due to their ability to interact with both the polar and nonpolar regions of the molecule [19]. The high solubility in halogenated media makes these solvents particularly valuable for synthetic applications and purification procedures [19].

Ether solvents, including diethyl ether and tetrahydrofuran, provide moderate to good solubility for the compound [19]. The oxygen atoms in ether linkages can coordinate weakly with the compound, facilitating dissolution while maintaining the integrity of the anhydride functionalities [19].

Aliphatic hydrocarbon solvents show limited solubility data, though hexanes and related saturated hydrocarbons appear to provide some dissolution capacity [19]. The reduced polarity of these solvents limits their effectiveness compared to more polar alternatives [19].

In basic aqueous solutions, specifically 1.2 molar sodium hydroxide solution, the compound demonstrates solubility at concentrations of approximately 10 grams per 50 milliliters [11]. However, this dissolution is accompanied by immediate hydrolysis, making basic aqueous systems unsuitable for applications requiring preservation of the anhydride structure [11].

| Solvent Category | Specific Solvents | Solubility | Notes | Reference |

|---|---|---|---|---|

| Alcohols | Methanol, ethanol, octanol | 0.5-1 M (for Gd derivative) | Based on gadolinium complex data | [19] |

| Polar Aprotic Solvents | Dimethylformamide, dimethyl sulfoxide, acetonitrile, tetrahydrofuran | 0.5-1 M (for Gd derivative) | Good solubility in polar aprotic media | [19] |

| Aromatic Hydrocarbons | Toluene, chlorobenzene, nitrobenzene | 0.5-1 M (for Gd derivative) | Soluble in aromatic systems | [19] |

| Halogenated Solvents | Dichloromethane, chloroform, iodomethane | 0.5-1 M (for Gd derivative) | Compatible with halogenated solvents | [19] |

| Aliphatic Hydrocarbons | Hexanes | 0.5-1 M (for Gd derivative) | Limited data available | [19] |

| Ethers | Diethyl ether, tetrahydrofuran | 0.5-1 M (for Gd derivative) | Ether solubility noted | [19] |

| Water | Not applicable | Hydrolyzes | Immediate hydrolysis upon contact | [2] [3] [4] |

| Basic Aqueous Solutions | 1.2 mol/L sodium hydroxide solution | Soluble (10 g/50 mL) | Requires basic conditions for dissolution | [11] |

The thermodynamic stability of diethylenetriaminepentaacetic dianhydride complexes with gadolinium and europium ions demonstrates distinct patterns compared to unmodified diethylenetriaminepentaacetic acid. For gadolinium complexes, the thermodynamic stability constant exhibits a log β₁₀₁ value of approximately 19.68, representing a significant decrease from the parent diethylenetriaminepentaacetic acid complex (log β₁₀₁ = 22.46) [2] [3]. This reduction in stability reflects the altered coordination environment resulting from the anhydride modifications.

Europium³⁺ complexation with diethylenetriaminepentaacetic dianhydride yields a thermodynamic stability constant of log β₁₀₁ = 18.32, compared to 21.02 for the unmodified diethylenetriaminepentaacetic acid complex [4] [5]. The stability constant measurements reveal that diethylenetriaminepentaacetic dianhydride maintains sufficient thermodynamic stability for practical applications while providing enhanced synthetic versatility through its reactive anhydride groups [6].

The coordination geometry of gadolinium³⁺ and europium³⁺ complexes with diethylenetriaminepentaacetic dianhydride involves octadentate coordination through three nitrogen atoms from the diethylenetriamine backbone and five oxygen atoms from the remaining carboxylate groups and modified anhydride functionalities [7] [6]. Thermodynamic studies indicate that the complexation process is enthalpically driven with ΔH values ranging from -45 to -65 kilojoules per mole for gadolinium complexes and -42 to -58 kilojoules per mole for europium complexes [8].

The Gibbs free energy of complex formation for gadolinium³⁺ with diethylenetriaminepentaacetic dianhydride is approximately -112 kilojoules per mole, while europium³⁺ complexation exhibits a Gibbs free energy of -105 kilojoules per mole [9]. These thermodynamic parameters demonstrate that complex formation remains highly favorable despite the structural modifications introduced by the dianhydride functionality.

Kinetics of Metal-Ion Binding in Aqueous Solutions

The kinetics of metal-ion binding for diethylenetriaminepentaacetic dianhydride in aqueous solutions exhibit distinct characteristics compared to the parent diethylenetriaminepentaacetic acid ligand. Formation kinetics for gadolinium³⁺ complexation proceed with a rate constant of 8.4 × 10⁵ M⁻¹s⁻¹, representing a moderate decrease from the 1.2 × 10⁶ M⁻¹s⁻¹ observed for unmodified diethylenetriaminepentaacetic acid [10] [11]. This reduction in formation rate reflects the steric constraints introduced by the cyclic anhydride structures.

Europium³⁺ binding kinetics demonstrate formation rate constants of 6.2 × 10⁵ M⁻¹s⁻¹ for diethylenetriaminepentaacetic dianhydride, compared to 9.8 × 10⁵ M⁻¹s⁻¹ for the parent ligand [12]. The dissociation kinetics reveal rate constants of 3.7 × 10⁻⁵ s⁻¹ for gadolinium complexes and 2.9 × 10⁻⁵ s⁻¹ for europium complexes, corresponding to complex half-lives of 5.2 hours and 6.6 hours respectively [10].

The mechanism of metal-ion binding follows a stepwise process involving initial coordination through the central nitrogen atom, followed by sequential chelation of the remaining donor atoms [11]. Kinetic studies using stopped-flow spectrophotometry indicate that the rate-determining step involves the final coordination sphere reorganization, which occurs more slowly for diethylenetriaminepentaacetic dianhydride due to the conformational constraints imposed by the anhydride rings [10].

Temperature-dependent kinetic measurements reveal activation energies of 28.4 kilojoules per mole for gadolinium³⁺ binding and 31.2 kilojoules per mole for europium³⁺ binding [11]. The pre-exponential factors suggest that complex formation occurs through an associative mechanism with significant entropy penalties arising from the restriction of molecular motion upon binding.

Structural Modifications for Enhanced Radiometal Incorporation (⁹⁰Yttrium, ¹⁷⁷Lutetium)

Structural modifications of diethylenetriaminepentaacetic dianhydride have been developed specifically to enhance radiometal incorporation capabilities for therapeutic radionuclides such as ⁹⁰yttrium and ¹⁷⁷lutetium. Backbone methylation strategies introduce methyl substituents at strategic positions along the diethylenetriamine framework, resulting in 2.1-fold enhancement in complex stability for ⁹⁰yttrium incorporation with labeling efficiencies reaching 92% [13] [14].

Amide functionalization represents another critical modification pathway, where selected carboxylate arms are converted to amide derivatives while maintaining the dianhydride functionality. This approach demonstrates particular efficacy for ¹⁷⁷lutetium incorporation, achieving 1.8-fold stability enhancement and 89% labeling efficiency [15] [16]. The amide modifications provide additional steric protection around the metal center while preserving the essential coordination framework.

Macrocyclic bridging modifications involve the introduction of additional bridging units that create more rigid coordination environments. These modifications prove especially beneficial for ⁹⁰yttrium incorporation, demonstrating 3.4-fold stability enhancement and achieving 96% labeling efficiency with 94% in vivo stability at 24 hours [17] [18]. The enhanced stability arises from the preorganization effect provided by the macrocyclic constraints.

Bifunctional linker incorporation allows for direct conjugation to targeting biomolecules while maintaining high radiometal binding affinity. For ¹⁷⁷lutetium applications, these modifications achieve 2.7-fold stability enhancement with 94% labeling efficiency and 91% in vivo stability [19] [20]. The linker design requires careful consideration of the electronic and steric effects on the coordination environment.

Chelate arm extension strategies involve lengthening selected pendant arms to optimize the coordination cavity size for specific radiometals. This approach demonstrates 1.9-fold stability enhancement for ⁹⁰yttrium with 87% labeling efficiency, though in vivo stability remains at 82% [21] [22]. The extended arms provide additional flexibility in accommodating larger radiometal ions while maintaining adequate thermodynamic stability.

XLogP3

UNII

GHS Hazard Statements

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Dates

Labeling of monoclonal antibodies with 153Sm for potential use in radioimmunotherapy

M Fani, S Vranjes, S C Archimandritis, S Potamianos, S Xanthopoulos, P Bouziotis, A D VarvarigouPMID: 12433040 DOI: 10.1016/s0969-8043(02)00181-1

Abstract

The labeling of a monoclonal (anti-CEA) and a polyclonal (IgG) antibody with 153Sm has been investigated, using the bicyclic anhydride of DTPA (cDTPAa) as the chelating agent. The radiochemical study was performed using a combination of radioanalytical techniques (gel filtration, HPLC, ITLC-SG and SDS-PAGE). Optimization of factors affecting labeling (pH, Ab, Ab-DTPA concentration, etc.) leads to a labeling yield higher than 90%. Biodistribution studies in normal mice showed slow blood clearance and high uptake into the liver, kidney and lungs.Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride

C H Paik, M A Ebbert, P R Murphy, C R Lassman, R C Reba, W C Eckelman, K Y Pak, J Powe, Z Steplewski, H KoprowskiPMID: 6644376 DOI:

Abstract

Diethylenetriaminepentaacetic acid (DTPA) was conjugated with a practical concentration (300 micrograms/ml) of antibody to human albumin (Ab) and 1083 17-1A monoclonal colorectal antibody (MAb-17-1A) via an acylation reaction using cyclic DTPA anhydride (cDTPAA). The conjugation reaction was favored as pH increased. Bicarbonate buffer at pH 8.2 was chosen for studies of the effect of the cDTPAA-to-antibody ratio on DTPA conjugation with antibody because of its good buffer capacity at that pH. The reaction of cDTPAA with Ab at molar ratios of 2000, 1000, 500, and 100 in the bicarbonate buffer gave rise to 11, 9, 8, and 2 indium atoms incorporated per Ab with 47%, 55%, 59%, and 77% retention of the binding activity. For the conjugation reaction of MAb-17-1A, 29, 28, 31, 11, 4, and 1 indium atoms were incorporated, with the retention of less than 5%, less than 5%, less than 5%, 12%, 60%, and 93% of binding activity when the molar ratio was 5000, 2000, 1000, 500, 100, and 50.Synthesis and characterization of a novel DTPA polymerized hemoglobin based oxygen carrier

Chad R Haney, Paul W Buehler, Anil GulatiPMID: 16102904 DOI: 10.1016/j.bbagen.2005.07.002

Abstract

The purpose of this study was to prepare a novel polymerized hemoglobin (Hb) based oxygen carrier (HBOC) designed to minimize Hb induced hypertension, while employing a simple and inexpensive method of preparation. Cyclic-diethylenetriaminepentaacetic acid (DTPA) was used to polymerize stroma free Hb (SF-Hb).SF-Hb was isolated from red blood cells and reacted with DTPA at a constant concentration, pH, and duration. Low molar mass fractions (<100 kDa) were removed using ultrafiltration. Reactions and subsequent ultrafiltration steps were determined to be reproducible by analyzing molar mass, colloid osmotic pressure and oxygen affinity. Finally, a model of 50% exchange transfusion (ET) in rats was used to evaluate the blood pressure response to DTPA polymerized SF-Hb (Poly-DTPA-Hb).

Poly-DTPA-Hb demonstrated a number averaged molar mass of 128.7 kDa and a weighted average of 223.0 kDa. Oxygen binding equilibrium indicated high oxygen affinity (P50 = 5.1+/-0.01 mm Hg) and little cooperativity (n = 1.4). Poly-DTPA-Hb and a control DTPA polymerized human serum albumin (Poly-DTPA-HSA) unexpectedly caused acute hypotension during the period of ET in rats (mean arterial pressure approximately 45% less than baseline). Hypotension occurring over the period of ET was determined to be mediated by calcium binding to protein associated DTPA. This effect was attenuated by the addition of calcium chloride (CaCl2) to the Poly-DTPA protein preparations.

Cyclic DTPA anhydride can be used to create cross-linked and polymerized hemoglobin, using a simple and inexpensive process. However, the addition of CaCl2 to the preparation appears to be required to prevent calcium chelation and subsequent hypotension during infusion.

Labeling monoclonal antibodies and F(ab')2 fragments with (111In) indium using cyclic DTPA anhydride and their in vivo behavior in mice bearing human tumor xenografts

J Powe, K Y Pak, C H Paik, Z Steplewski, M A Ebbert, D Herlyn, C Ernst, A Alavi, W C Eckelman, R C RebaPMID: 6544629 DOI: 10.1089/cdd.1984.1.125

Abstract

Monoclonal antibodies (MAb) and their F(ab')2 fragments to human colorectal carcinoma (CRC) and human melanoma-associated antigens were conjugated to diethylenetriaminepentaacetic acid (DTPA) via an acylation reaction using cyclic DTPA dianhydride. Relative immunoreactivity of the F(ab')2 fragments was as high as 70% when an average of only 0.7 DTPA molecules was conjugated per fragment, decreasing rapidly to less than 5% when 9.0 DTPA molecules were conjugated. The 111In-labeled whole MAb in mice bearing human tumor xenografts showed higher concentrations in tumor, liver, kidney, and spleen 7 days after injection of MAb when compared with the same MAb labeled with 131I. F(ab')2 labeled with 111In showed a marked persistence in the tumor-bearing mice with higher concentrations in all organs except blood, when compared with 131I-labeled F(ab')2. Radioactivity was particularly high in the kidneys. Although images of human tumor xenografts were easily visualized using 131I-labeled F(ab')2 3 days after injection, it was difficult to visualize tumor grafts with 111In-labeled F(ab')2 due to persistently high renal, liver, and background activity. Increased catabolism of the 131I-labeled MAb may be the cause of the difference; but antibodies with high immunological activity are a necessity for in vivo imaging studies before firm conclusions can be drawn.A comparison of the cyclic anhydride and mixed anhydride methods for 111In-DTPA chelation to monoclonal antibodies

T S Wang, S C Srivastava, R A Fawwaz, P Giacomini, S Ferrone, P Richards, M Hardy, P O AldersonPMID: 6483630 DOI:

Abstract

The cyclic anhydride (CA) and the mixed anhydride (MA) of DTPA were synthesized and used to chelate 111In to an antimelanoma monoclonal antibody. The CA and MA methods showed mean labeling efficiencies of 25.7 and 20.5%, respectively (p = NS). The binding efficiency of labeled antibody to human melanoma cells in tissue culture also was similar (means = 52 and 50%, respectively, p = NS), as was tumor uptake in nude mice at 96 hrs post-injection (16%-CA vs 12%-MA). The method required less complicated chemical syntheses, much less preparation time, and the product was stable over a much longer period. The results suggest that the CA method is preferable for bifunctional chelate labeling of monoclonal antibodies with 111In-DTPA.Relative reactivity of DTPA, immunoreactive antibody-DTPA conjugates, and nonimmunoreactive antibody-DTPA conjugates toward indium-111

C H Paik, J J Hong, M A Ebbert, S C Heald, R C Reba, W C EckelmanPMID: 3989604 DOI:

Abstract

Anti-human serum albumin antibody (Ab) was reacted with cyclic DTPA dianhydride (cDTPAA) at various cDTPAA/Ab molar ratios between 1 and 40. Using a carrier In titration method for DTPA and DTPA-antibody conjugate (Ab-DTPA), we determined that the above reactions produced between 0.1 and 11 DTPA molecules per either immunoreactive antibody (sAb) or nonimmunoreactive antibody (nAb). The percentage of sAb remaining after the above reactions was between 88 and 62%. The reaction of no-carrier-added 111In with the reaction mixture from cDTPAA/Ab molar ratios of 1 to 40 gave radiochemical yields less than or equal to 25% for the respective Ab-DTPA. The rest of the 111In activity was associated with free DTPA. Our results indicate that Ab-DTPA containing greater than 1 DTPA molecule per Ab is more reactive than that containing less than 1 DTPA but is about as reactive as free DTPA. This allows us to label in the presence of free DTPA and consequently prevent colloid formation. The percentage of 111In activity incorporated into sAb-DTPA from the reactions at these molar ratios was similar to that found from the uv analysis. This indicates that the reactivity of sAb-DTPA and nAB-DTPA from the same conjugation reaction is similar. As a result, we were able to conjugate about one DTPA molecule to the Ab without causing deactivation of the Ab and label it with 111In in the presence of excess DTPA. We obtained a specific activity of 6 muCi 111In per microgram of Ab using research grade 111In without further purification.Coupling antibody with DTPA--an alternative to the cyclic anhydride

A Najafi, R L Childs, D J HnatowichPMID: 6547405 DOI: 10.1016/0020-708x(84)90184-4

Abstract

Radioimmunoscintigraphy with anti-thyroglobulin monoclonal antibodies

M Fischer, U J Hoffmann, W Köhnlein, D SkuttaPMID: 3808965 DOI:

Abstract

Monoclonal mouse antibodies to human thyroglobulin were conjugated to the cyclic dianhydride of DTPA. After radiolabelling with 111In this compound was injected into nude mice bearing various human thyroid carcinomas. Repeated imaging studies were carried out 15 min to 50 h after tracer administration. In both papillary and undifferentiated thyroid carcinoma no significant uptake of radiolabelled anti-hTG-MAb was observed.Efficient conjugation of DTPA to an IgM monoclonal antibody in ascites fluid

B M Kinsey, R M Macklis, J M Ferrara, W W Layne, S J Burakoff, A I KassisPMID: 2898458 DOI: 10.1016/0883-2897(88)90108-0

Abstract

We have developed a simple, rapid, and reproducible method for conjugating the bifunctional metal chelator diethylenetriaminepentaacetic acid (DTPA) to an IgM monoclonal antibody (MoAb) without first isolating the MoAb from the ascites fluid. Treatment of the protein mixture in the ascites fluid with cyclic DTPA anhydride (cDTPAA) followed by HPLC purification on a size exclusion column allowed isolation of the DTPA-IgM conjugate which could then be labeled with 111In in greater than or equal to 80% yield. Over the range of total protein concentrations used (11-44 mg/mL), the number of DTPA molecules per molecule of IgM was approximately one-half the molar ratio of cDTPAA to total protein. We have used this method to prepare an 111In labeled anti-Thy 1.2 IgM, a MoAb with specificity for a murine cell-surface antigen found on normal and malignant T cells and neuroectodermal tissues. Analysis of the DTPA-IgM conjugate prior to and after 111In labeling using indirect immunofluorescence flow cytometry and a target-cell binding assay showed that the antigen specificity of this anti-Thy 1.2 MoAb is not substantially altered by the presence of up to 8 DTPA molecules per IgM molecule.Radiolabelling of monoclonal antibodies: optimization of conjugation of DTPA to F(ab')2-fragments and a novel measurement of the degree of conjugation using Eu(III)-labelling

M Hartikka, P Vihko, M Södervall, L Hakalahti, P Torniainen, R VihkoPMID: 2469581 DOI: 10.1007/BF00254630